Technical Monograph: Synthesis and Structural Validation of Disodium (Ethoxyoxydophosphanyl)formate
Technical Monograph: Synthesis and Structural Validation of Disodium (Ethoxyoxydophosphanyl)formate
[1]
Executive Summary
Disodium (ethoxyoxydophosphanyl)formate (CAS 55920-24-6), commonly identified in pharmaceutical monographs as Foscarnet Impurity B , represents a critical intermediate in the hydrolysis of triethyl phosphonoformate.[1][2] While often viewed solely as a process impurity in the manufacturing of Foscarnet Sodium (an antiviral agent used for CMV retinitis), this molecule possesses unique utility as a lipophilic prodrug scaffold and a reference standard for pharmacopeial compliance.[1][2]
This guide provides a definitive protocol for the selective synthesis and rigorous characterization of this compound. Unlike the complete hydrolysis required for Foscarnet, this protocol utilizes stoichiometric control and thermodynamic selectivity to isolate the mono-ethyl ester disodium salt, preventing the degradation of the final P-O-C bond.[1][2]
Chemical Identity & Structural Logic[1][2]
-
IUPAC Name: Disodium (ethoxyoxydophosphanyl)formate[1]
-
Common Name: Ethyl Foscarnet Disodium; Foscarnet Impurity B[1][2]
-
Molecular Formula:
[1] -
Structure: The molecule features a phosphorus center bonded to one ethyl ester, one oxydo group (P=O), one anionic oxygen, and a carboxylate anion.[1][2]
Retrosynthetic Strategy
The synthesis targets the selective cleavage of two specific ester bonds from the starting material, Triethyl Phosphonoformate (TEPF) .[1][2]
-
Site A (Carboxylate Ester): Highly susceptible to nucleophilic acyl substitution (hydrolysis).[1][2] Cleaves rapidly under mild alkaline conditions.[1][2]
-
Site B (Phosphonate Diester): The first P-OEt group hydrolyzes moderately well.[1][2]
-
Site C (Phosphonate Monoester): The final P-OEt bond is sterically hindered and electronically stabilized by the negative charge on the phosphorus oxygen, making it resistant to further hydrolysis without harsh forcing conditions.[1][2]
Strategic Insight: By limiting the reaction temperature and base equivalents, we exploit the kinetic stability of Site C to isolate the target molecule in high purity.[1][2]
Caption: Kinetic selectivity pathway. The protocol targets the green node by preventing the red dotted pathway.[1][2]
Experimental Protocol
Reagents & Equipment
-
Precursor: Triethyl phosphonoformate (TEPF), >98% purity.[1][2]
-
Reagent: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.
-
Apparatus: 3-neck round bottom flask, reflux condenser, internal temperature probe, pH meter.[1][2]
Synthesis Workflow
Step 1: Solvation Charge the reaction vessel with 10.0 g (47.6 mmol) of Triethyl phosphonoformate and 50 mL of Ethanol.[1] Stir at room temperature (20–25°C) under nitrogen atmosphere.
-
Causality: Ethanol ensures homogeneity of the organic precursor while moderating the exotherm of the subsequent addition.[1][2]
Step 2: Controlled Saponification Add 47.6 mL of 2.0 M NaOH (95.2 mmol, 2.0 eq) dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 30°C during addition.[1][2][4] The reaction is exothermic.[1][2]
-
Stoichiometry Note: Exactly 2.0 equivalents are used to neutralize the carboxylic acid formed and the first phosphonic acid proton.[1][2] Excess base promotes over-hydrolysis to Foscarnet.[1][2]
Step 3: Thermal Reaction Heat the mixture to 60°C and hold for 4 hours .
-
Why 60°C? Room temperature is sufficient for carboxylate hydrolysis (Site A), but 60°C is required to drive the hydrolysis of the first phosphonate ester (Site B) within a reasonable timeframe.[1] Reflux (approx. 78°C) is avoided to protect the final ester bond.[1]
Step 4: Isolation
-
Cool reaction mixture to 0–5°C.
-
The product, being a disodium salt, is significantly less soluble in ethanol than the starting material.[1][2] It will precipitate as a white crystalline solid.[1][2]
-
Wash the cake with cold Ethanol (2 x 20 mL) to remove unreacted TEPF and monosodium byproducts.
-
Dry in a vacuum oven at 40°C for 12 hours.
Yield Expectation: 8.5 – 9.5 g (82–91%).
Characterization & Validation
Trustworthiness in synthesis is derived from multi-modal validation.[1][2] The following data confirms the structure and distinguishes it from Foscarnet.
NMR Spectroscopy
Nuclear Magnetic Resonance is the primary tool for validation.[1][2] The presence of the ethyl group signals is the key differentiator from Foscarnet.[1][2]
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Proof |
| -3.5 ppm | Singlet | Phosphonate Core | Distinct from Foscarnet (-7.0 ppm).[1][2] Shift indicates esterification. | |
| 1.18 ppm | Triplet ( | Confirms presence of Ethyl group.[1][2] | ||
| 3.95 ppm | Multiplet (dq) | Coupling to both | ||
| 16.5 ppm | Doublet ( | Methyl Carbon | Coupling confirms proximity to Phosphorus. | |
| 62.0 ppm | Doublet ( | Methylene Carbon | Direct P-O-C linkage. | |
| 172.5 ppm | Doublet ( | Carbonyl Carbon | Large coupling constant characteristic of P-C bond.[1][2] |
Mass Spectrometry (ESI-MS)[1][2]
-
Mode: Negative Ion Mode (ESI-)
-
Theoretical Mass (
): 172.99 Da (for the mono-anion of the free acid) or specific salt fragments.[1][2] -
Observed Peak:
173.0 .[1][2] -
Interpretation: The observation of the mass corresponding to the mono-ethyl ester anion confirms the loss of two ethyl groups (mass loss of
) compared to the tri-ester, but retention of one.[1][2]
Impurity Profile (HPLC)
Using an Anion Exchange column (e.g., SAX) with phosphate buffer:
-
Retention Time (RT):
Process Control & Stability
Hygroscopicity
Like Foscarnet, the disodium ethyl ester is hygroscopic .[1][2]
-
Handling: All transfers must occur in low-humidity environments (<40% RH).[1][2]
-
Storage: Store in amber glass vials with desiccant packs at 2–8°C.
Stability Pathway
The compound is metastable in aqueous solution at extremes of pH.[1][2]
Caption: Stability window. The compound is most stable in neutral to mild alkaline buffers.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Foscarnet Sodium Hexahydrate Monograph. Impurity B Specification. [1]
-
PubChem . Compound Summary for CID 13366056: Disodium (ethoxyoxydophosphanyl)formate.[1][2][5] National Library of Medicine.[1][2] [Link][1]
-
Öberg, B. (1983).[1][2] Antiviral effects of phosphonoformate (PFA, foscarnet sodium).[1][2][6] Pharmacology & Therapeutics, 19(3), 387-415.[1][2] (Foundational chemistry of PFA derivatives). [Link]
-
McKenna, C. E., et al. (1979).[1][2] Functional selectivity in phosphonate ester dealkylation. Journal of the Chemical Society, Chemical Communications.[1][2] (Mechanistic basis for selective hydrolysis).
Sources
- 1. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl formate | 109-94-4 [chemicalbook.com]
- 3. WO2024147727A1 - Synthesis of fosfomycin disodium - Google Patents [patents.google.com]
- 4. US5591889A - Method for the synthesis of trisodium phosphonoformate hexahydrate - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis, hydrolytic behavior, and anti-HIV activity of selected acyloxyalkyl esters of trisodium phosphonoformate (foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
